N'-hydroxypent-4-ynimidamide
Beschreibung
N’-hydroxypent-4-ynimidamide is a chemical compound with unique properties that make it valuable in various scientific research fields. This compound is characterized by the presence of a hydroxyl group and an imidamide group attached to a pent-4-yne chain. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H8N2O |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
N'-hydroxypent-4-ynimidamide |
InChI |
InChI=1S/C5H8N2O/c1-2-3-4-5(6)7-8/h1,8H,3-4H2,(H2,6,7) |
InChI-Schlüssel |
JBKZUZXISCOJCH-UHFFFAOYSA-N |
Isomerische SMILES |
C#CCC/C(=N/O)/N |
Kanonische SMILES |
C#CCCC(=NO)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxypent-4-ynimidamide typically involves the reaction of pent-4-yn-1-amine with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the imidamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of N’-hydroxypent-4-ynimidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxypent-4-ynimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N’-hydroxypent-4-ynimidamide can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
N’-hydroxypent-4-ynimidamide has diverse applications in scientific research due to its unique properties. Some of the key applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-hydroxypent-4-ynimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and imidamide groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying and manipulating biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N’-hydroxypent-4-ynimidamide include:
N-hydroxyimidamide: Lacks the pent-4-yne chain but shares the imidamide group.
Pent-4-yn-1-amine: Contains the pent-4-yne chain but lacks the hydroxyl and imidamide groups.
Hydroxylamine derivatives: Compounds with similar hydroxylamine functionality but different structural frameworks.
Uniqueness
N’-hydroxypent-4-ynimidamide is unique due to the combination of its hydroxyl, imidamide, and pent-4-yne groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
